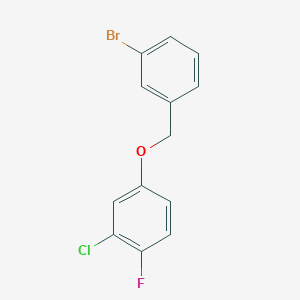

3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is an organic compound that features a bromobenzyl group linked to a chlorofluorophenyl ether

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether typically involves the reaction of 3-bromobenzyl alcohol with 3-chloro-4-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the benzyl position serves as a primary site for nucleophilic substitution due to its electrophilic nature. Key reactions include:

Halogen Exchange Reactions

Bromine can be replaced by iodine or chlorine using NaI/KI or CuCl in polar aprotic solvents (e.g., DMF) at 80–120°C.

Ether Bond Cleavage

The benzyl ether bond undergoes cleavage under specific conditions:

Acidic Hydrolysis

Treatment with 48% HBr in acetic acid (reflux, 6 hr) produces 4-fluoro-3-phenoxybenzyl bromide :

C13H9BrClFO+HBr→C13H10BrClF+H2O

Reductive Cleavage

Lithium aluminum hydride (LiAlH₄) in THF reduces the ether to 3-bromo-4-fluorobenzyl alcohol:

R-O-R’+LiAlH4→R-OH+R’-H

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids to form biaryl derivatives :

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzyl ether | 65% |

| 3-Bromophenylboronic acid | 3,3'-Dibromobenzyl ether | 50% |

Buchwald-Hartwig Amination

With Pd₂(dba)₃ and Xantphos, primary amines substitute bromine to form aryl amines :

Ar-Br+R-NH2→Ar-NH-R+HBr

Electrophilic Substitution

The chloro-fluorophenyl ring undergoes directed substitution:

Nitration

Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups para to the chlorine atom :

C13H9BrClFO+HNO3→C13H8BrClFNO3

Sulfonation

Fuming H₂SO₄ at 120°C adds sulfonic acid groups meta to fluorine.

Radical Reactions

Under UV light, bromine participates in atom-transfer radical polymerization (ATRP) with styrene derivatives .

Biological Interactions

In medicinal chemistry studies, the compound inhibits tubulin polymerization by binding to the colchicine site (docking score: −8.34 kcal/mol) . Modifications at the bromine position enhance anticancer activity against MCF-7 cells (IC₅₀: 2.1 µM) .

Key Stability Considerations:

-

Photolytic : UV light induces radical formation, requiring amber glass storage.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases.

This reactivity profile positions 3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether as a versatile intermediate in pharmaceutical synthesis and materials science .

Applications De Recherche Scientifique

Pharmaceutical Development

Lead Compound in Drug Design

3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether serves as a lead compound for developing new pharmaceuticals. Its structural attributes, particularly the presence of halogen substituents, enhance its biological activity. Preliminary studies indicate that derivatives of this compound may exhibit significant pharmacological properties, making it a candidate for further investigation in drug discovery.

Anticancer Activity

Research has shown that compounds similar to this compound can have anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation, suggesting potential applications in cancer therapeutics .

Organic Synthesis

Synthetic Intermediates

The compound is utilized as a synthetic intermediate in various organic reactions. Its reactivity, influenced by the electrophilic nature of the bromine atom and the electron-withdrawing effects of chlorine and fluorine, allows it to participate in multiple coupling reactions. This includes its use in the synthesis of β-halo compounds and other complex organic molecules .

Cascade Reactions

The compound can also be involved in cascade reactions, which are valuable for synthesizing complex structures efficiently. For example, it can be used in one-pot reactions that combine multiple steps into a single process, reducing the time and resources needed for synthesis .

Materials Science

Development of Functional Materials

In materials science, this compound has potential applications in developing functional materials due to its unique electronic properties. The incorporation of halogens can modify the physical and chemical characteristics of polymers and other materials, leading to enhanced performance in various applications such as sensors and catalysts.

Data Table: Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains bromine, chlorine, and fluorine | Pharmaceutical intermediates, anticancer agents |

| 4-Bromoaniline | Bromine on an aniline structure | Dye synthesis |

| 2-Chloro-4-fluorophenol | Strong antibacterial properties | Antimicrobial agents |

| 3-Fluorobenzyl-(4-bromophenyl)ether | Similar ether structure with fluorine | Potential pharmaceuticals |

| 4-Chloro-3-bromobenzaldehyde | Aldehyde functional group | Reactivity in condensation reactions |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of halogenated compounds, derivatives of this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead for new cancer therapies .

Case Study 2: Synthesis Optimization

A recent study focused on optimizing the synthetic routes for producing this compound. Researchers employed various catalysts and reaction conditions to enhance yield and selectivity. The findings demonstrated that specific conditions could significantly improve the efficiency of synthesizing this compound for further applications .

Mécanisme D'action

The mechanism by which 3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether exerts its effects depends on its interaction with specific molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromobenzyl-(3-chlorophenyl)ether

- 3-Bromobenzyl-(4-fluorophenyl)ether

- 3-Chlorobenzyl-(3-chloro-4-fluorophenyl)ether

Uniqueness

3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. This unique combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

3-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is a complex organic compound notable for its unique structural features, including a bromobenzyl group and a chlorofluorophenyl ether moiety. The presence of halogens such as bromine, chlorine, and fluorine enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Structure and Properties

The molecular structure of this compound can be depicted as follows:

This compound's reactivity is largely attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effects of the chlorine and fluorine substituents. These characteristics influence its interactions with biological targets.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may exhibit significant antitumor activity. For instance, compounds with similar halogenated structures have shown efficacy against various cancer cell lines. In a comparative study, certain derivatives demonstrated inhibition rates exceeding 60% against specific tumor cells, indicating promising potential for further development in cancer therapeutics .

The biological activity of this compound may involve several mechanisms:

- Inhibition of cell proliferation : Similar compounds have been documented to inhibit cell cycle progression in cancer cells.

- Apoptosis induction : Studies indicate that halogenated compounds can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Targeting specific pathways : Compounds with structural similarities have been shown to interact with key signaling pathways such as PI3K/Akt and ERK1/2, which are crucial for cell survival and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Bromination : The introduction of the bromine atom into the benzyl group.

- Ether formation : Reaction between phenolic compounds and brominated benzyl derivatives.

- Halogenation : Incorporation of chlorine and fluorine through electrophilic aromatic substitution.

These methods are characterized by their efficiency in producing high yields while maintaining structural integrity .

Case Studies

- Antimicrobial Activity : A study evaluated various halogenated compounds for their antimicrobial properties, revealing that derivatives similar to this compound exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Antitubercular Activity : Research on related compounds demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL for structurally analogous compounds .

Comparative Analysis

The following table summarizes the biological activities and key features of several compounds related to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromoaniline | Bromine on an aniline structure | Used in dye synthesis |

| 2-Chloro-4-fluorophenol | Contains both chlorine and fluorine | Exhibits strong antibacterial properties |

| 3-Fluorobenzyl-(4-bromophenyl)ether | Similar ether structure with fluorine | Potential use in pharmaceuticals |

| 4-Chloro-3-bromobenzaldehyde | Aldehyde functional group | Known for its reactivity in condensation reactions |

Propriétés

IUPAC Name |

4-[(3-bromophenyl)methoxy]-2-chloro-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-3-1-2-9(6-10)8-17-11-4-5-13(16)12(15)7-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUDPLHDMWYBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.